![molecular formula C19H24N2O2 B13412419 4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)
4-[4-[(Pentylamino)methyl]phenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(Pentylamino)methyl]phenoxy]benzamide is a chemical compound with the molecular formula C19H24N2O2. It is known for its complex structure, which includes a benzamide group, a phenoxy group, and a pentylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(Pentylamino)methyl]phenoxy]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of environmentally benign reagents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(Pentylamino)methyl]phenoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can modify the amide group to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing amides to amines.
Substitution: Reagents like bromine (Br2) and N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Amines
Substitution: Brominated aromatic compounds
Scientific Research Applications
4-[4-[(Pentylamino)methyl]phenoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[(Pentylamino)methyl]phenoxy]benzamide involves its interaction with specific molecular targets. As a kappa-selective antagonist, it binds to kappa opioid receptors, inhibiting their activity. This interaction can modulate various physiological pathways, potentially leading to therapeutic effects in mood and addictive disorders .
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzamine: An alpha-adrenergic antagonist used to treat hypertension.
4-Methyl-N-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenyl)benzamide: A compound with a similar structure but different functional groups.
Uniqueness
4-[4-[(Pentylamino)methyl]phenoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its kappa-selective antagonist activity sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[4-[(pentylamino)methyl]phenoxy]benzamide |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-13-21-14-15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)19(20)22/h5-12,21H,2-4,13-14H2,1H3,(H2,20,22) |
InChI Key |
RJMQAVZPAFHQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


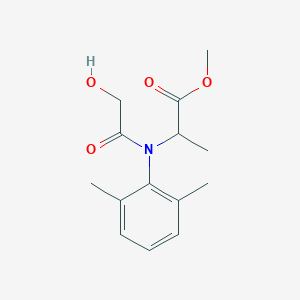
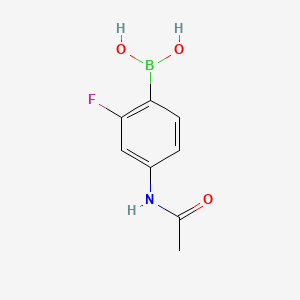
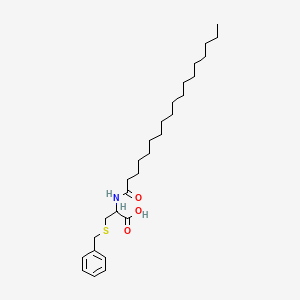
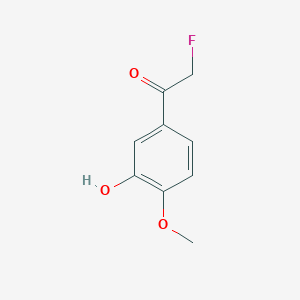
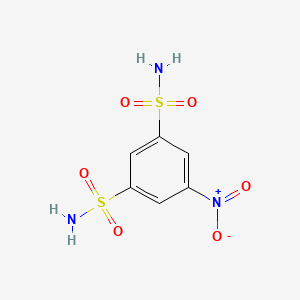
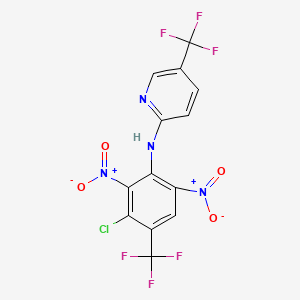
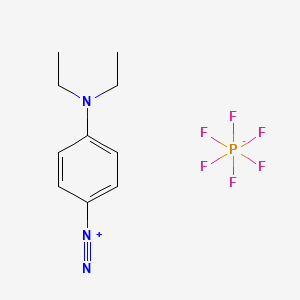
![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
![rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13412390.png)
![3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B13412392.png)
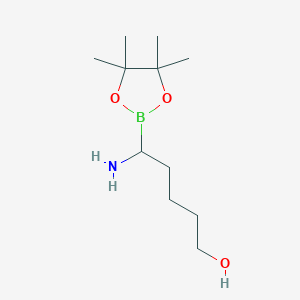
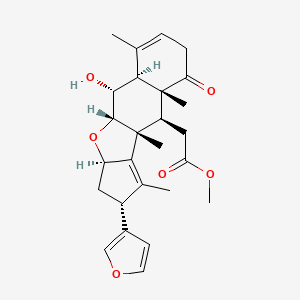
![[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)](/img/structure/B13412404.png)

